molecular formula C18H22N2O B5718860 1-(4-methoxybenzyl)-4-phenylpiperazine

1-(4-methoxybenzyl)-4-phenylpiperazine

Cat. No.: B5718860
M. Wt: 282.4 g/mol
InChI Key: BPNDZLBYRMRLEF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-phenylpiperazine is a chemical compound of interest in pharmacological and neuroscience research, belonging to the substituted phenylpiperazine class. Piperazine derivatives are frequently investigated for their interactions with central nervous system targets, particularly monoamine neurotransmitters . Researchers study these compounds to understand their binding affinity and functional activity at various receptor sites, which can contribute to the development of new neuropharmacological tools . As a research chemical, it is essential for in vitro and animal model studies aimed at elucidating the structure-activity relationships of piperazine-based molecules. The compound is offered exclusively for research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Buyers are solely responsible for ensuring compliance with all local, state, federal, and international laws governing the purchase, handling, and use of this substance.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNDZLBYRMRLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-methoxybenzyl)piperazine with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in tetrahydrofuran (THF) at low temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced piperazine derivative.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

MBPP is considered a candidate for the development of new pharmacological agents due to its structural similarity to other piperazine derivatives known for their psychoactive effects. Research indicates that compounds like MBPP can act as agonists at specific receptors, which may lead to potential therapeutic applications in treating neurological disorders.

  • Agonistic Activity : Studies have shown that derivatives of piperazine can exhibit agonistic activity at trace amine-associated receptors (TAARs). For example, MBPP has been investigated for its sympathomimetic effects, which may be beneficial in developing drugs for conditions like hypotension or certain types of depression .

Detection Methods

Given the potential misuse of piperazine derivatives as designer drugs, effective detection methods are crucial. Recent advancements in analytical techniques have improved the ability to identify these compounds in biological matrices such as urine and serum.

  • LC-MS Techniques : Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to detect MBPP and related compounds. This method allows for high sensitivity and specificity, making it possible to identify low concentrations of these substances in biological samples .

Table 1: Analytical Performance of Detection Methods

AnalyteLinear Range (ng/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)
MBPP1–10000.65521.9656
BZP1–10000.00420.0126
mCPP1–10001.4194.257

Case Studies and Research Findings

Several case studies have highlighted the relevance of MBPP in both therapeutic contexts and as a substance of abuse.

  • Case Study on Abuse : A study focusing on the prevalence of piperazine derivatives among recreational drug users reported that compounds like MBPP are often found in combination with other psychoactive substances such as MDMA, leading to increased health risks associated with their consumption .
  • Therapeutic Potential : Another research article demonstrated that piperazine derivatives could enhance norepinephrine levels in the brain and heart, suggesting their potential use in treating conditions related to neurotransmitter imbalances .

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity Comparisons

  • Acetylcholinesterase (AChE) Inhibitors : Replacing benzylpiperidine with 4-phenylpiperazine (e.g., compounds I–IV in ) enhances AChE binding affinity. However, 3j ’s methoxy group may reduce potency compared to trifluoromethyl or pyrimidyl substituents due to weaker electron-donating effects .
  • Radiation Mitigation : The nitrobenzenesulfonyl derivative 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine () demonstrates efficacy in mitigating gastrointestinal radiation injury by modulating intestinal stem cell pathways. 3j ’s lack of a sulfonyl group likely precludes similar activity .
  • CaMKII Inhibition: KN-62, a 4-phenylpiperazine derivative with bis-isoquinolinesulfonyl groups, inhibits CaMKII (IC₅₀ ~43 µM). 3j’s simpler structure lacks these bulky substituents, highlighting how complex side chains are critical for enzyme targeting .

Physicochemical and Spectral Properties

Compound Substituent Physical State Key Spectral Features (¹H NMR) Yield
1-(4-Methoxybenzyl)-4-phenylpiperazine (3j ) 4-MeO-benzyl White solid δ 3.72 (s, OCH₃), 6.8–7.3 (m, aromatic) 78%
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-NO₂-phenyl Not reported δ 8.1–8.3 (m, nitro-aromatic) ~70%
1-(4-Nitrobenzyl)-4-phenylpiperazine (8a) 4-NO₂-benzyl Not reported δ 4.35 (s, CH₂), 8.2 (d, nitro-aromatic) ~65%
KN-62 Bis-isoquinolinesulfonyl Not reported δ 7.5–8.5 (m, isoquinoline), 3.1–4.2 (m, piperazine) N/A

Key Research Findings

  • Synthetic Flexibility : 3j ’s methoxybenzyl group allows milder synthesis conditions compared to nitro- or sulfonyl-substituted analogs, which require microwaves or specialized catalysts .
  • Pharmacological Diversity: Substituents dictate target specificity. For example, sulfonyl groups enable radiation mitigation (), while isoquinoline sulfonyl moieties confer kinase inhibition (KN-62) .
  • Spectral Signatures : The methoxy group in 3j produces distinct NMR signals, aiding in structural verification compared to nitro or halogenated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methoxybenzyl)-4-phenylpiperazine, and how are reaction conditions optimized?

  • Methodology :

  • Nucleophilic substitution : React 1-phenylpiperazine with 4-methoxybenzyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMSO, DMF) under reflux. Catalytic bases like K₂CO₃ enhance reactivity .
  • Microwave-assisted synthesis : Microwave heating (e.g., 280°C) reduces reaction time and improves yield compared to conventional methods. For example, microwave irradiation in DMSO with diethylamine as a base accelerates alkylation .
  • Purification : Use recrystallization (e.g., methanol/ether) or flash chromatography for isolation .
    • Key Variables : Solvent polarity, temperature, and catalyst choice significantly impact yield. For instance, DMSO increases nucleophilicity of piperazine, while microwave heating enhances reaction kinetics .

Q. How is structural characterization of this compound performed?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperazine salts .
  • Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?

  • Case Study : highlights BIV-95 (a related compound) showing superior leukopoiesis stimulation compared to levamisole but lower toxicity (LD₅₀ = 721.7 mg/kg vs. 2,600 mg/kg). Contradictions may arise from assay conditions (e.g., cell lines, dosing regimens).
  • Methodology :

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple models.
  • Mechanistic profiling : Compare receptor binding affinities (e.g., dopamine, serotonin receptors) to contextualize activity .
  • Statistical validation : Use ANOVA or t-tests to assess significance of discrepancies .

Q. What strategies optimize the synthesis of this compound for scale-up?

  • Approaches :

  • Solvent selection : Replace DMSO with greener solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
  • Catalyst screening : Test alternatives to traditional bases (e.g., DBU or ionic liquids) for higher efficiency .
  • Process intensification : Continuous-flow reactors improve reproducibility and reduce energy use compared to batch methods .
    • Data-Driven Optimization : Design-of-experiments (DoE) models (e.g., response surface methodology) identify optimal temperature, solvent ratios, and catalyst loadings .

Q. How do structural modifications influence the biological activity of this compound?

  • SAR Insights :

  • Methoxy position : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho/meta analogs, as seen in cytotoxicity studies .
  • Piperazine substituents : N-Benzyl groups (e.g., 4-nitrobenzyl) increase antimicrobial activity, while fluorobenzyl derivatives improve CNS penetration .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and evaluate via in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. What methodologies are used to assess the acute toxicity of piperazine derivatives?

  • Protocol :

  • Rodent models : Administer compound intraperitoneally at graded doses (e.g., 100–1,000 mg/kg) to mice (n=6/group). Monitor mortality over 5 days and calculate LD₅₀ using probit analysis .
  • Toxicokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with adverse effects .
    • Example : BIV-95 showed 3.6-fold lower toxicity than levamisole, attributed to reduced off-target receptor interactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.